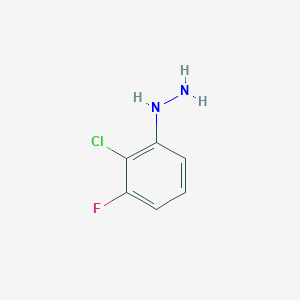
(2-Chloro-3-fluorophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-3-fluorophenyl)hydrazine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-chloro-3-fluorophenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluorophenyl)hydrazine typically involves the reaction of (2-chloro-3-fluorophenyl)amine with hydrazine hydrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-3-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-3-fluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (2-Chloro-3-fluorophenyl)hydrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
- (2-Chlorophenyl)hydrazine
- (3-Fluorophenyl)hydrazine
- (2,3-Dichlorophenyl)hydrazine
Comparison: (2-Chloro-3-fluorophenyl)hydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination can influence its reactivity and the types of interactions it can participate in. Compared to (2-Chlorophenyl)hydrazine, the additional fluorine atom can enhance its electron-withdrawing effects, potentially making it more reactive in certain types of chemical reactions.
Eigenschaften
IUPAC Name |
(2-chloro-3-fluorophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(8)2-1-3-5(6)10-9/h1-3,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAWNSLEJYQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
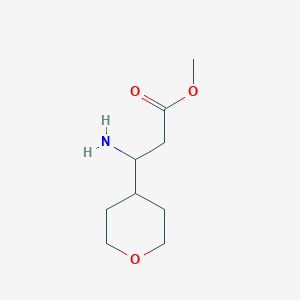

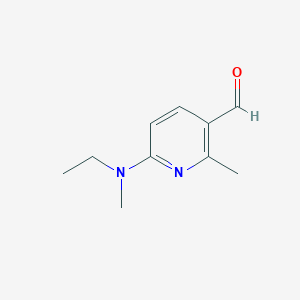
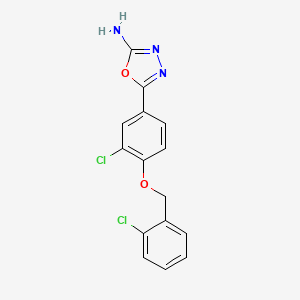
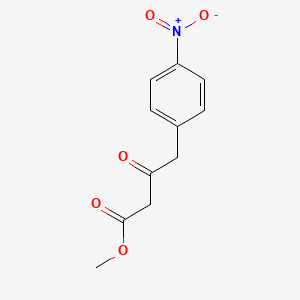
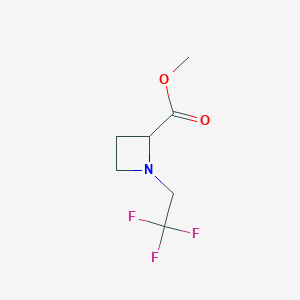
![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B15230063.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
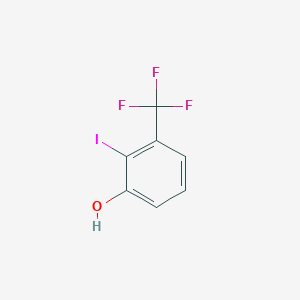
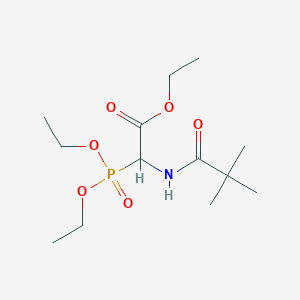
![2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
